molecular formula C19H17NS B8619571 2-[(Diphenylmethyl)sulfanyl]aniline CAS No. 61883-51-0

2-[(Diphenylmethyl)sulfanyl]aniline

Cat. No.: B8619571
CAS No.: 61883-51-0
M. Wt: 291.4 g/mol
InChI Key: DTBGQACEOLEDLW-UHFFFAOYSA-N
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Description

2-[(Diphenylmethyl)sulfanyl]aniline is a chemical compound of significant interest in medicinal chemistry research, particularly as a structural analogue of modafinil (2-[(diphenylmethyl)sulfinyl]acetamide) . Modafinil is a unique dopamine uptake inhibitor known to bind the dopamine transporter (DAT) in a distinct manner compared to classical stimulants like cocaine, suggesting potential for the investigation of novel pharmacotherapies . The key structural difference of this analogue lies in the replacement of the sulfinylacetamide group in modafinil with a sulfanylaniline moiety. Research on such analogues often involves exploring the structure-activity relationships (SAR) at monoamine transporters (DAT, SERT, NET) to elucidate the structural elements required for binding affinity and selectivity . For instance, systematic modifications to the diphenyl rings and the terminal functional group, as seen in related compounds, have been shown to significantly impact transporter binding profiles . This makes this compound a valuable scaffold for researchers aiming to develop novel chemical tools to study the neurobiology of neurotransmitter transporters and their inhibitors. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

CAS No.

61883-51-0

Molecular Formula

C19H17NS

Molecular Weight

291.4 g/mol

IUPAC Name

2-benzhydrylsulfanylaniline

InChI

InChI=1S/C19H17NS/c20-17-13-7-8-14-18(17)21-19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H,20H2

InChI Key

DTBGQACEOLEDLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)SC3=CC=CC=C3N

Origin of Product

United States

Synthetic Methodologies for 2 Diphenylmethyl Sulfanyl Aniline and Its Analogues

Classical Organic Synthetic Routes

Classical methods for the synthesis of 2-[(diphenylmethyl)sulfanyl]aniline and its analogs have traditionally relied on fundamental organic reactions. These include nucleophilic aromatic substitution to forge the C-S bond, reductive processes to introduce the aniline (B41778) functionality, and, to a lesser extent, oxidative coupling strategies.

Nucleophilic Aromatic Substitution Strategies for C-S Bond Formation

Nucleophilic aromatic substitution (SNAr) represents a cornerstone in the synthesis of aryl sulfides. This approach typically involves the reaction of an electron-deficient aryl halide with a thiol or thiolate. In the context of synthesizing this compound, a common strategy involves the reaction of a 2-halo-nitrobenzene with diphenylmethanethiol. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack by the thiolate.

A general representation of this reaction is the coupling of 2-chloronitrobenzene with thiophenol in the presence of a base like potassium hydroxide to form 2-nitrodiphenyl sulfide. organic-chemistry.org This intermediate can then be reduced to the corresponding aniline. While a direct example for diphenylmethanethiol is not extensively documented in readily available literature, the principle remains a viable synthetic route. The reaction of 2-halonitrobenzenes with various aromatic bases has been studied, indicating that such substitutions are feasible. researchgate.net

The reaction conditions for SNAr typically involve polar aprotic solvents and elevated temperatures to facilitate the reaction between the aryl halide and the thiol. The choice of base is crucial for the deprotonation of the thiol to form the more nucleophilic thiolate anion.

Reductive Processes for Aniline Moiety Formation

The formation of the aniline group is a critical step in the synthesis of the target molecule, often following the formation of the C-S bond. The most common precursor for the aniline moiety is a nitro group, which can be readily reduced under various conditions.

A widely employed method is the reduction of a nitroaryl sulfide intermediate, such as 2-nitro-1-[(diphenylmethyl)sulfanyl]benzene. This reduction can be achieved using various reducing agents. A common laboratory-scale method involves the use of a metal in an acidic medium, such as tin (Sn) and hydrochloric acid (HCl). organic-chemistry.org This method is effective for the reduction of a variety of nitroaromatic compounds to their corresponding anilines. organic-chemistry.org Another approach involves catalytic hydrogenation, where the nitro compound is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. A patent describes the reduction of 2-nitrodiphenyl sulfide using hydrogen gas and a sulfide-poisoning-resistant catalyst. researchgate.net

The choice of the reduction method can depend on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions. For instance, catalytic hydrogenation is often preferred for its milder conditions and higher selectivity.

Oxidative Coupling Strategies in Anilino-Sulfanyl Synthesis

Oxidative coupling reactions offer a more direct approach to the synthesis of anilino-sulfanyl compounds by forming the C-S bond through the direct coupling of anilines and thiols. These methods avoid the pre-functionalization of the starting materials often required in other synthetic routes.

While specific examples for the direct oxidative coupling of aniline with diphenylmethanethiol to yield this compound are not prevalent in the literature, the general principle of oxidative coupling between anilines and thiols has been explored. These reactions typically involve an oxidant to facilitate the formation of the C-S bond. For instance, the oxidative coupling of anilines with thiols can be promoted by various oxidizing agents. wikipedia.orgnih.gov A new bioconjugation reaction has been developed based on the chemoselective modification of anilines through an oxidative coupling pathway with N,N-dialkyl-N'-acyl-p-phenylenediamines in the presence of NaIO4. nih.gov

Electrochemical methods also present a green alternative for the oxidative coupling of amines and thiols to form sulfonamides, which are related sulfur-containing compounds. researchgate.net Although not a direct synthesis of the target thioether, this highlights the potential of oxidative strategies in C-S bond formation.

Transition Metal-Catalyzed Approaches

Modern synthetic organic chemistry has been revolutionized by the development of transition metal-catalyzed cross-coupling reactions. These methods offer high efficiency, functional group tolerance, and milder reaction conditions compared to many classical methods. Palladium and copper-based catalytic systems are particularly prominent in the formation of C-N and C-S bonds.

Palladium-Catalyzed C-N and C-S Bond Formation (e.g., Buchwald-Hartwig, Chan-Lam Reactions)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides or triflates and amines. nih.gov In the context of synthesizing this compound, this reaction could be envisioned between a pre-formed 2-bromo(diphenylmethyl)sulfane and ammonia or an ammonia equivalent. The reaction typically employs a palladium catalyst with a bulky electron-rich phosphine ligand. nih.govrsc.org

Conversely, palladium catalysis is also highly effective for the formation of C-S bonds. A Buchwald-Hartwig type C-S coupling could involve the reaction of 2-bromoaniline with diphenylmethanethiol in the presence of a palladium catalyst and a suitable base. nih.gov This approach directly installs the diphenylmethyl)sulfanyl group onto the aniline backbone. The choice of ligand is critical for the success of these reactions, with various generations of phosphine ligands developed to improve catalyst activity and substrate scope. nih.gov

The Chan-Lam coupling, a copper-catalyzed reaction, provides an alternative for C-N bond formation, typically between an aryl boronic acid and an amine. wikipedia.orgnih.gov This reaction could be applied to couple 2-[(diphenylmethyl)sulfanyl]phenylboronic acid with an amine source. The Chan-Lam reaction is often noted for its mild reaction conditions, sometimes proceeding at room temperature in the presence of air. wikipedia.org

Copper-Mediated Coupling Reactions for Aryl Sulfanyl (B85325) Synthesis

Copper-catalyzed reactions, particularly the Ullmann condensation, have a long history in the formation of C-S bonds. wikipedia.org The classical Ullmann reaction involves the coupling of an aryl halide with a thiol in the presence of stoichiometric copper at high temperatures. wikipedia.org Modern variations often use catalytic amounts of copper with various ligands to facilitate the reaction under milder conditions. For the synthesis of this compound, this would involve the reaction of a 2-haloaniline with diphenylmethanethiol catalyzed by a copper species. rsc.org

Copper-catalyzed C-S cross-coupling reactions offer a powerful tool for the formation of carbon-heteroatom bonds and are often seen as a more economical alternative to palladium-catalyzed methods. researchgate.net Copper(I) iodide is a common catalyst precursor for these transformations. Research has shown that copper(I)-catalyzed C-S coupling of thiophenol with aryl halides proceeds through observable copper-thiolate intermediates. rsc.org This methodology has been extended to the synthesis of S-aryl cysteine derivatives, highlighting its utility for complex molecules. organic-chemistry.org

Below is a table summarizing various research findings on copper-mediated aryl sulfanyl synthesis:

Catalyst/ReagentSubstratesProduct TypeKey Features
Copper(I) iodideAryl halides, Amines/AmidesAryl amines/amidesBroad substrate scope including chlorides, bromides, and iodides.
Copper(II) acetate/PyridineAryl boronic acids, AlkanethiolsAlkyl aryl sulfidesGood yields, tolerates a wide range of aryl boronic acid substitutions. organic-chemistry.org
Copper(I) catalystThiophenol, Aryl halideAryl thioethersIn situ ESI-MS studies have identified reaction intermediates. rsc.org
Copper(I)2-Iodophenyl isocyanides, Potassium sulfide, Amines2-AminobenzothiazolesOne-pot, three-component reaction. nih.gov

Asymmetric Catalysis in this compound Derivative Synthesis

The development of asymmetric catalytic methods has been pivotal in the synthesis of chiral derivatives of this compound. These stereoselective transformations are essential for producing enantiomerically pure compounds, which are often required for biological applications. While specific examples focusing solely on this compound are not extensively detailed in the provided results, the general principles of asymmetric catalysis for the formation of carbon-sulfur bonds are well-established. These reactions typically involve the use of a chiral catalyst to control the stereochemical outcome of the C-S bond formation.

For instance, palladium-catalyzed reactions have been instrumental in aryl sulfide synthesis. researchgate.netmdpi.com The use of chiral phosphine ligands in conjunction with a palladium catalyst can induce asymmetry in the coupling of a thiol with an aryl halide or triflate. The choice of ligand is critical for achieving high enantioselectivity. Researchers have explored a variety of monodentate and bidentate phosphine ligands to find the optimal catalyst system for specific substrates. mdpi.com The mechanism often involves the formation of a chiral palladium-thiolate complex, which then undergoes reductive elimination to form the desired aryl sulfide. researchgate.net

Metal-Free and Sustainable Synthetic Routes

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly synthetic methods. This has led to the exploration of metal-free and multicomponent reactions for the synthesis of sulfanyl anilines.

Metal-free approaches for the synthesis of aryl sulfides often employ Brønsted or Lewis acid catalysis. researchgate.net An acid-mediated method for the synthesis of aryl sulfides involves the coupling of thiols or thioethers with diaryliodonium salts. organic-chemistry.orgcapes.gov.br This reaction can be performed under acidic conditions and is tolerant of air and moisture, offering an advantage over many metal-catalyzed processes that require inert atmospheres. organic-chemistry.org Optimization of reaction conditions has shown that using trifluoroacetic acid (TFA) as an additive in a solvent like 1,4-dioxane can lead to good yields. organic-chemistry.org The proposed mechanism involves the formation of a sulfonium salt intermediate, which then undergoes nucleophilic substitution to yield the aryl sulfide. organic-chemistry.org This method exhibits broad substrate scope, accommodating various functional groups. organic-chemistry.org

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules from simple starting materials in a single step. nih.gov This approach is characterized by high atom economy and the ability to generate diverse molecular scaffolds. nih.gov While specific MCRs for this compound are not detailed in the provided search results, the principles of MCRs can be applied to the synthesis of sulfanyl anilines.

For example, a three-component reaction for the synthesis of S-aryl dithiocarbamates has been demonstrated using arylselenonium salts, carbon disulfide, and amines under visible light irradiation. researchgate.net Another approach involves a one-pot, three-component reaction of aromatic aldehydes, malononitrile, and β-naphthol using a nanocatalyst to produce 2-amino-4H-chromene derivatives. researchgate.net These examples highlight the potential of MCRs to construct C-S and C-N bonds in a single operation, which could be adapted for the synthesis of sulfanyl anilines. A metal-free, three-component reaction of sodium metabisulfite, sodium azide (B81097), and aryldiazonium salts has also been established for the direct construction of primary sulfonamides. rsc.org

Strategic Use of Protecting Groups in Complex this compound Synthesis (e.g., Sulfonyl Blocking Groups)

In the synthesis of complex molecules containing the this compound core, the strategic use of protecting groups is often necessary to prevent unwanted side reactions. utdallas.edu The amino group of aniline is highly reactive and can interfere with various reaction steps. utdallas.eduyoutube.com

A common strategy is to protect the amine as an amide, for instance, by acetylation to form an acetanilide. utdallas.edu This reduces the nucleophilicity of the nitrogen atom, allowing other transformations to be carried out on the molecule. utdallas.eduorganic-chemistry.org The protecting group can then be removed in a later step to regenerate the free amine. utdallas.edu

Sulfonamides are another class of stable protecting groups for amines that can tolerate a wide range of reaction conditions. orgsyn.org The 2-(trimethylsilyl)ethanesulfonyl (SES) group is a notable example, offering robust protection that can be removed under relatively mild conditions using fluoride sources like cesium fluoride or tetrabutylammonium fluoride (TBAF). orgsyn.org This orthogonality allows for selective deprotection in the presence of other protecting groups. organic-chemistry.org

Protecting GroupIntroduction ReagentsDeprotection ConditionsKey Features
AcetylAcetic anhydride or acetyl chloride, base (e.g., pyridine)Acid or base hydrolysisReduces amine reactivity, directs electrophilic substitution. utdallas.eduyoutube.com
Boc (tert-butoxycarbonyl)Di-tert-butyl dicarbonate (Boc₂O)Acidic media (e.g., TFA)Commonly used, acid-labile. organic-chemistry.org
Fmoc (9-fluorenylmethyloxycarbonyl)Fmoc-Cl or Fmoc-OSuBasic conditions (e.g., piperidine)Base-labile, used in orthogonal strategies. organic-chemistry.org
SES (2-(trimethylsilyl)ethanesulfonyl)SES-Cl, baseFluoride source (e.g., TBAF, CsF)Stable, removed under mild, specific conditions. orgsyn.org

Industrial Production Methods and Process Optimization for Anilino-Sulfanyl Compounds

The industrial production of anilino-sulfanyl compounds, such as 2-aminodiphenyl sulfide, often involves multi-step syntheses that are optimized for cost-effectiveness and efficiency. google.compatsnap.com One reported method for preparing 2-aminodiphenyl sulfide starts with o-nitroaniline. patsnap.com The process involves a diazotization reaction, followed by a "one-pot" thioetherification-reduction reaction, salt formation, acylation, another diazotization, and finally a denitrogenation and neutralization to yield the final product. google.compatsnap.com

Another approach involves the reaction of o-chloronitrobenzene with thiophenol in the presence of a base like potassium hydroxide to form 2-nitrodiphenyl sulfide, which is then reduced to 2-aminodiphenyl sulfide using zinc powder. google.com Alternatively, o-aminothiophenol can be reacted with iodobenzene using a copper catalyst. google.com

Process optimization for industrial-scale synthesis focuses on several factors, including the cost and availability of starting materials, reaction yields, energy consumption, and waste generation. For example, solvent-free reaction conditions are highly desirable from an environmental and economic perspective. researchgate.net The synthesis of sulfides from thiols and various halides has been achieved under solvent- and catalyst-free conditions, highlighting a green chemistry approach. researchgate.net

Chemical Reactivity and Transformations of 2 Diphenylmethyl Sulfanyl Aniline

Reactivity of the Aniline (B41778) Functional Group

The aniline portion of the molecule is a hub of reactivity, primarily due to the lone pair of electrons on the nitrogen atom which enhances the nucleophilicity of both the nitrogen and the aromatic ring.

Electrophilic Aromatic Substitution on the Aniline Ring

The amino group (-NH₂) is a potent activating group in electrophilic aromatic substitution (EAS) reactions, directing incoming electrophiles to the ortho and para positions. Similarly, the sulfanyl (B85325) group [-S-CH(Ph)₂] is also an ortho, para-director. In 2-[(Diphenylmethyl)sulfanyl]aniline, the amino group's strong activating effect dominates, increasing the electron density at the C4 (para) and C6 (ortho) positions of the aniline ring.

Consequently, electrophilic substitution is expected to occur preferentially at these sites. However, direct electrophilic substitution on anilines can be challenging. Strong oxidizing conditions, such as those used for nitration, can lead to the degradation of the electron-rich ring. Furthermore, the basicity of the amino group can lead to reactions with Lewis acid catalysts required for reactions like Friedel-Crafts alkylation and acylation, deactivating the ring by forming a positively charged anilinium species. To circumvent these issues, the amino group is often protected, typically via acylation, before carrying out the substitution.

Acylation and Alkylation Reactions at the Amine Nitrogen

The lone pair of electrons on the primary amine makes the nitrogen atom a strong nucleophile, readily participating in acylation and alkylation reactions. Acylation, the reaction with an acylating agent like an acid chloride or anhydride, is a common transformation. This reaction converts the primary amine into a more stable and less reactive amide.

This conversion is a crucial step in the synthesis of various derivatives. For instance, in the synthesis of related 2-aminodiphenyl sulfide compounds, acylation is employed as an intermediate step to protect the amine functionality. google.compatsnap.com This protection strategy prevents unwanted side reactions and moderates the reactivity of the aromatic ring for subsequent transformations, such as the construction of heterocyclic systems. google.com

Table 1: Representative Acylation of an Aniline Derivative This table illustrates a general acylation reaction conceptually applicable to this compound based on methods for similar compounds.

Reactant Acylating Agent Conditions Product
2-Aminodiphenyl sulfide derivative Acyl chloride / Acetic anhydride Base (e.g., Pyridine) or Salt Formation N-(2-sulfanylphenyl)acetamide derivative

Formation of Heterocyclic Systems from the Aniline Moiety

The ortho-disposed amino and sulfanyl groups in this compound make it a suitable precursor for the synthesis of sulfur-containing tricyclic heterocyclic systems, most notably phenothiazines. Phenothiazines are an important class of compounds with significant pharmacological applications. nih.gov The synthesis often involves an intramolecular cyclization reaction.

A common strategy involves first acylating the amino group. The resulting 2-acylamido-diphenylsulfide can then undergo cyclization under the influence of a basic condensing agent to form the phenothiazine ring system. google.com While direct cyclization of diphenylamine with sulfur is a known method for creating the basic phenothiazine skeleton, slideshare.net starting with an ortho-aminosulfanyl derivative provides a more controlled route to specifically substituted products.

Transformations of the Sulfanyl (Thioether) Linkage

The sulfur atom in the thioether linkage is susceptible to a range of chemical transformations, including oxidation and bond cleavage.

Controlled Oxidation to Sulfoxides and Sulfones

The sulfur atom of the thioether can be selectively oxidized to form either a sulfoxide or a sulfone. This transformation is particularly significant as it is a key step in the synthesis of analogues like Modafinil, a well-known psychostimulant. Modafinil is chemically (±)2-[(diphenylmethyl)sulfinyl]acetamide. googleapis.com

The controlled oxidation of the corresponding thioether, 2-[(diphenylmethyl)thio]acetamide, to the sulfoxide (Modafinil) is typically achieved using a mild oxidizing agent. Hydrogen peroxide (H₂O₂) in a solvent such as acetic acid is commonly employed for this purpose. google.comnih.gov The reaction conditions can be tuned to favor the formation of the sulfoxide and minimize over-oxidation to the sulfone. Further oxidation to the sulfone can be accomplished by using a higher concentration of the oxidizing agent or more forcing reaction conditions. nih.gov Electrochemical methods have also been used for the oxidation of similar thioethers to their corresponding sulfoxides and sulfones. nih.gov

Table 2: Research Findings on the Oxidation of a 2-[(Diphenylmethyl)thio]acetamide Analogue This table summarizes data from the synthesis of Modafinil, a key sulfoxide analogue.

Starting Material Oxidizing Agent Solvent / Conditions Product Yield Reference
2-[(Diphenylmethyl)thio]acetamide Hydrogen Peroxide (H₂O₂) Acetic Acid, 30-35°C Modafinil (sulfoxide) 94% google.com
2-[(Diphenylmethyl)thio]acetamide Hydrogen Peroxide (H₂O₂) Acetic Acid / Methanol, 40°C Sulfinylacetamide analogue 11-72% nih.gov

Reductive Cleavage and Desulfurization Reactions

The carbon-sulfur bonds in the thioether linkage can be broken through reductive cleavage. Desulfurization reactions typically remove the sulfur atom entirely, replacing the C-S bond with a C-H bond. A classic reagent for this transformation is Raney Nickel.

For an unsymmetrical thioether like this compound, there are two different C-S bonds: an aryl-sulfur bond and an alkyl-sulfur bond. The selectivity of the cleavage can be influenced by the reaction conditions. Studies on related alkyl naphthyl thioethers have shown that the mechanism of reductive cleavage under single electron-transfer conditions can be temperature-dependent, allowing for selective cleavage of either the alkyl-sulfur or the aryl-sulfur bond. nih.gov While these reductive cleavage reactions are well-established for thioethers, specific documented examples starting directly with this compound are not widely prevalent in the surveyed literature. capes.gov.br

Reactivity with Other Functional Groups

The aniline and thioether moieties in this compound are expected to exhibit characteristic reactivities. The amino group, being a strong activating group, directs electrophilic substitution to the ortho and para positions of the aniline ring. However, the presence of the bulky diphenylmethyl)sulfanyl group at one of the ortho positions sterically hinders reaction at that site, suggesting that electrophilic attack would preferentially occur at the para position and the other ortho position relative to the amino group.

The amino group itself can act as a nucleophile. For instance, it can be acylated to form amides. This transformation is often employed to moderate the high reactivity of the amino group in electrophilic aromatic substitution reactions. libretexts.org The lone pair of electrons on the nitrogen atom also imparts basic properties to the molecule.

The sulfanyl group (thioether) is generally less reactive than the amino group. However, it can undergo oxidation to form sulfoxides and subsequently sulfones under appropriate oxidizing conditions. The thioether can also be a target for metal-catalyzed cross-coupling reactions, although the presence of the coordinating amino group can influence the catalytic cycle.

Intramolecular reactions are also a possibility. For instance, under specific conditions, cyclization involving the amino and sulfanyl groups or the aromatic rings could lead to the formation of heterocyclic systems. Oxidative cyclization is a known transformation for related 2-aminophenyl thioether derivatives, which can lead to the formation of indolinone structures. acs.org

Mechanistic Studies of this compound Reactions

Kinetic Investigations of Reaction Pathways

Kinetic studies provide valuable insights into reaction mechanisms by determining the rate-determining step and the influence of various parameters on the reaction rate. For reactions involving this compound, kinetic investigations would likely focus on electrophilic aromatic substitution, N-alkylation/acylation, and oxidation of the sulfur atom.

Due to the lack of specific kinetic data for this compound, the following table presents representative kinetic data for related aniline reactions to illustrate the expected trends.

Table 1: Representative Kinetic Data for Aniline Reactions
ReactionSubstrateReagentRate LawRate Constant (k)Reference
OxidationAnilineChlorine Dioxidesecond-order0.11 L·mol⁻¹·s⁻¹ (at 287 K) nih.gov
ChlorinationAnilineChloramine-TFractional order in amine- rsc.org
Tosylamide FormationAniline DerivativesTosyl Chloride-- nih.gov

This table presents representative data for aniline and its derivatives to illustrate potential kinetic parameters. Specific values for this compound would require experimental determination.

For electrophilic substitution on the aniline ring of this compound, the reaction rate would be significantly influenced by the nature of the electrophile and the reaction conditions. The electron-donating amino group would lead to a much faster reaction compared to unsubstituted benzene. However, the steric bulk of the diphenylmethyl)sulfanyl group would likely introduce a significant steric hindrance, affecting the rate of substitution at the adjacent ortho position.

Elucidation of Reaction Intermediates and Transition States

The elucidation of reaction intermediates and transition states is crucial for a complete understanding of a reaction mechanism. For this compound, various reactive intermediates can be postulated depending on the transformation.

In electrophilic aromatic substitution reactions, the key intermediate is a resonance-stabilized carbocation known as the arenium ion or sigma complex. The attack of an electrophile on the aniline ring would lead to the formation of such an intermediate, with the positive charge delocalized over the aromatic system and the amino group. The stability of this intermediate, and thus the reaction pathway, is influenced by the position of the attack.

Table 2: Postulated Intermediates and Transition States in Reactions of Aniline Derivatives
Reaction TypePostulated IntermediatePostulated Transition StateSupporting Evidence/Analogy
Electrophilic Aromatic SubstitutionArenium Ion (Sigma Complex)Late transition state resembling the arenium ionGeneral mechanism for electrophilic aromatic substitution
Nucleophilic Acyl Substitution (Amide Formation)Tetrahedral IntermediateTransition state leading to the tetrahedral intermediateGeneral mechanism for nucleophilic acyl substitution
Radical CyclizationAryl Radical/Thiiyl RadicalTransition state for radical additionStudies on photoinduced radical cyclization of related thioethers

This table outlines plausible intermediates and transition states based on established reaction mechanisms of similar compounds, as direct studies on this compound are not available.

For reactions involving the thioether moiety, such as oxidation, radical intermediates could be involved. For instance, a one-electron oxidation of the sulfur atom could lead to a radical cation. In potential cyclization reactions, the mechanism could proceed through various pathways, including nucleophilic attack of the amino group onto an activated form of the thioether or a radical-mediated process. Studies on the photoinduced radical phosphinylation/cyclization of 2-methylthiolated phenylalkynones suggest that radical cyclization pathways are viable for molecules containing both thioether and other functional groups. rsc.org

Computational chemistry could play a significant role in elucidating the transition states of reactions involving this compound. Density functional theory (DFT) calculations, for example, could be used to model the geometries and energies of transition states for various potential reaction pathways, providing insights into the most favorable mechanisms. Such computational studies have been successfully applied to understand the mechanism of acylhydrazone formation catalyzed by aniline derivatives. rsc.org

Spectroscopic and Structural Elucidation of 2 Diphenylmethyl Sulfanyl Aniline and Its Derivatives

Vibrational Spectroscopy Characterization (FT-IR, Raman)

In the FT-IR spectrum of an aniline (B41778) tetramer, characteristic absorption bands for the terminal -NH2 group are observed around 3441 cm⁻¹. researchgate.net Additionally, absorptions corresponding to the B-NH-B linkage (where B represents a benzene ring) appear at approximately 3399, 3356, and 3304 cm⁻¹. researchgate.net For copolymers of aniline and aniline-2-sulfonic acid, key FT-IR bands include the C=N stretching of quinoid groups at 1588 cm⁻¹, C=C stretching of benzenoid groups at 1495 cm⁻¹ and 1501 cm⁻¹, and the S=O stretching from sulfonic acid groups at 1147 cm⁻¹ and 1150 cm⁻¹. researchgate.net A recent dataset of FT-IR spectra for a primary amine and related Schiff bases was acquired in the 80-6000 cm⁻¹ range, offering a comprehensive vibrational analysis. nih.gov

Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
Terminal -NH₂ Stretch3441 researchgate.net
B-NH-B Stretch3304-3399 researchgate.net
C=N Stretch (quinoid)1588 researchgate.net
C=C Stretch (benzenoid)1495, 1501 researchgate.net
S=O Stretch1147, 1150 researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the precise structural elucidation of organic molecules, including 2-[(diphenylmethyl)sulfanyl]aniline and its analogs. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

For instance, in the ¹H NMR spectrum of aniline, the proton signals are well-documented. chemicalbook.com In a derivative like 2-butylthioaniline, the butylthio substituent influences the chemical shifts of the aromatic protons, causing the protons of the substituted ring to appear more upfield due to the resonance electron-donating nature of the alkylthio group. researchgate.net This effect can be further confirmed by ¹³C NMR spectroscopy. The ¹³C NMR chemical shifts for aniline sulfate and aniline-2-sulfonic acid have also been reported. chemicalbook.comchemicalbook.com

In more complex systems, such as N-(substituted benzyl)anilines, the chemical shifts provide clear assignments for the aromatic and methylene protons. For example, in N-(4-fluorobenzyl)aniline, the aromatic protons appear in the range of δ 6.64-7.37 ppm, while the methylene protons (CH₂) show a singlet at δ 4.32 ppm. rsc.org The ¹³C NMR spectrum of this compound shows signals for the aromatic carbons and the methylene carbon at δ 47.1 ppm. rsc.org

Compound ¹H NMR Chemical Shifts (ppm) ¹³C NMR Chemical Shifts (ppm) Reference
AnilineSignals documentedSignals documented chemicalbook.com
N-(4-fluorobenzyl)anilineAr-H: 6.64-7.37, CH₂: 4.32, NH: 4.04Ar-C: 112.4-161.6, CH₂: 47.1 rsc.org
N-(4-bromobenzyl)anilineAr-H: 6.68-7.56, CH₂: 4.37Ar-C: 112.5-147.4, CH₂: 47.2 rsc.org
N-(2-methoxybenzyl)anilineAr-H: 6.63-7.31, CH₂: 4.32, NH: 4.10, OCH₃: 3.84Ar-C: 109.8-156.9, OCH₃: 54.8, CH₂: 43.0 rsc.org

Mass Spectrometry Techniques in Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds through fragmentation analysis. For amines, the molecular ion peak is typically an odd number if the compound contains an odd number of nitrogen atoms. libretexts.org Aliphatic amines often undergo cleavage at the α-carbon-carbon bond. libretexts.org

In the case of more complex amides, such as deprotonated N,2-diphenylacetamides, collision-induced dissociation (CID) in negative ion mode can generate characteristic fragment ions. nih.gov These include the benzyl anion and the aniline anion through direct decomposition, as well as the phenyl-ethenone anion and the isocyanato-benzene anion, which are proposed to form via an ion-neutral complex. nih.gov High-resolution mass spectrometry of amidoamine oxide homologs has been used to identify characteristic fragmentation patterns that are dependent on the chain length, which can be crucial for structural elucidation. nih.gov The fragmentation of aromatic compounds often results in strong molecular ion peaks due to their stable structures. libretexts.org

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Vis and fluorescence spectroscopy are employed to study the electronic transitions and photophysical properties of molecules. In a study of 2'-aminoacetophenone derivatives, it was found that the dominant deactivation process for compounds like AAP and MAAP in nonpolar aprotic solvents is an extremely fast internal conversion. nih.gov For derivatives with stronger hydrogen-bonding capabilities, such as AAAP and TFAAP, a strongly Stokes-shifted fluorescence is observed, indicating an excited-state intramolecular proton transfer reaction upon electronic excitation. nih.gov The photophysical behavior of these compounds is influenced by factors such as hydrogen bonding and n,π-π,π vibronic coupling. nih.gov

X-ray Crystallography for Solid-State Structure Determination

The conformation of molecules in the solid state is dictated by various steric and electronic factors. In 2-(phenylsulfanyl)aniline, the aniline and phenyl rings adopt a skewed conformation with a dihedral angle of 81.31 (7)°. researchgate.net Similarly, in 2-[(4-methylphenyl)sulfanyl]aniline, the two aromatic moieties are nearly perpendicular, with a dihedral angle of 87.80 (7)°. nih.gov The C-S-C bond angle in this derivative is 103.21 (12)°. nih.gov The study of backbone and side-chain torsion angles in peptides provides insights into their preferred conformations, such as helical structures. nih.gov

Compound Dihedral Angle (°) Reference
2-(Phenylsulfanyl)aniline81.31 (7) researchgate.net
2-[(4-Methylphenyl)sulfanyl]aniline87.80 (7) nih.gov

Hydrogen bonding plays a critical role in determining the crystal packing and molecular conformation. khanacademy.org In the crystal structure of 2-(phenylsulfanyl)aniline, an intramolecular N-H···S hydrogen bond is observed, forming an S(5) ring motif. researchgate.net Molecules are further linked by intermolecular N-H···S hydrogen bonds, creating chains. researchgate.net In 2-[(4-methylphenyl)sulfanyl]aniline, a weak intramolecular N-H···S hydrogen bond is present, and a cooperative system of N-H···N hydrogen bonds leads to the formation of tetrameric units. nih.gov The presence and strength of intramolecular hydrogen bonds, such as in 2-halophenols, can be investigated using a combination of theoretical and spectroscopic methods. rsc.org In some systems, intermolecular hydrogen bonding can induce efficient internal conversion as a relaxation mechanism for the excited state. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique in the characterization of novel compounds, providing a crucial verification of a molecule's empirical and molecular formula. This process determines the mass percentages of the constituent elements within a sample, which are then compared against the theoretically calculated values derived from the compound's proposed chemical formula. For a newly synthesized compound like this compound, this analysis is essential to confirm its atomic composition and purity.

The theoretical elemental composition of this compound is calculated based on its molecular formula, C₁₉H₁₇NS . The atomic masses of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) are used to determine the molecular weight of the compound and the expected percentage of each element.

The molecular weight is calculated as follows:

(19 × 12.011 u) + (17 × 1.008 u) + (1 × 14.007 u) + (1 × 32.06 u) = 291.41 g/mol

Based on this molecular weight, the theoretical elemental percentages are:

Carbon (C): (19 × 12.011 / 291.41) × 100% = 78.29%

Hydrogen (H): (17 × 1.008 / 291.41) × 100% = 5.88%

Nitrogen (N): (1 × 14.007 / 291.41) × 100% = 4.81%

Sulfur (S): (1 × 32.06 / 291.41) × 100% = 11.00%

In a typical experimental workflow, a purified sample of this compound would be subjected to combustion analysis. This process involves burning a small, precisely weighed amount of the substance in an excess of oxygen. The resulting combustion gases—carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂)—are collected and measured. The amount of sulfur is often determined by other methods, such as converting it to sulfur dioxide (SO₂). From the masses of the combustion products, the percentages of C, H, N, and S in the original sample are determined.

These experimentally "found" values are then compared to the "calculated" theoretical values. A close agreement between the found and calculated percentages, typically within a ±0.4% margin, provides strong evidence for the assigned molecular structure and indicates a high degree of sample purity. While detailed experimental findings from specific research studies on this compound are not extensively reported in publicly available literature, the data presented in the table below reflects the expected theoretical values that would be used for such a comparison.

Table 1: Elemental Analysis Data for C₁₉H₁₇NS

ElementCalculated (%)Found (%)
Carbon (C)78.29Data not available
Hydrogen (H)5.88Data not available
Nitrogen (N)4.81Data not available
Sulfur (S)11.00Data not available

Derivatization and Structural Modification Strategies Centered on 2 Diphenylmethyl Sulfanyl Aniline

Synthesis of Substituted Aryl and Diphenylmethyl Variants

The synthesis of substituted analogues of 2-[(diphenylmethyl)sulfanyl]aniline can be approached through several established synthetic methodologies. Modifications can be introduced on the aryl ring of the aniline (B41778) moiety or on the phenyl rings of the diphenylmethyl group.

Aryl Ring Substitution:

Standard electrophilic aromatic substitution reactions on the aniline ring can be employed to introduce a variety of substituents. The directing effects of the amino and sulfanyl (B85325) groups will influence the position of substitution. For instance, nitration, halogenation, sulfonation, and Friedel-Crafts reactions can be utilized to install nitro, halogen, sulfonic acid, and acyl or alkyl groups, respectively. Subsequent chemical transformations of these newly introduced functional groups can further expand the library of derivatives.

Diphenylmethyl Moiety Substitution:

Substitution on the phenyl rings of the diphenylmethyl moiety typically requires the synthesis of substituted benzhydryl bromides or chlorides, which are then reacted with 2-aminothiophenol. This retrospective synthesis approach allows for the introduction of a wide array of substituents on the diphenylmethyl group.

Starting MaterialReagentReaction TypeProduct
2-AminothiophenolSubstituted Benzhydryl BromideNucleophilic SubstitutionSubstituted this compound
This compoundNitrating Agent (e.g., HNO₃/H₂SO₄)Electrophilic Aromatic SubstitutionNitro-substituted this compound
This compoundHalogenating Agent (e.g., Br₂/FeBr₃)Electrophilic Aromatic SubstitutionHalo-substituted this compound

Scaffold Diversification through Heterocyclic Annulation (e.g., oxadiazoles, triazoles)

The aniline moiety of this compound is a key functional group for scaffold diversification through heterocyclic annulation. The primary amino group can participate in various cyclization reactions to form fused heterocyclic systems.

Formation of Triazoles:

The amino group can be diazotized and subsequently reacted with an azide (B81097) source to form a triazole ring. Alternatively, the amino group can be converted into an azide, which can then undergo a [3+2] cycloaddition with an alkyne (a "click" reaction) to yield a triazole.

Formation of Oxadiazoles:

To form an oxadiazole ring, the aniline can be first acylated with a carboxylic acid, followed by cyclization of the resulting amide. For example, reaction with phosgene (B1210022) or a phosgene equivalent can lead to an isocyanate, which can then be reacted with a hydrazine (B178648) derivative and subsequently cyclized to form an oxadiazolone or a triazolone. Another approach involves the conversion of the amino group to a hydrazine derivative, which can then be acylated and cyclized.

Development of this compound-Based Ligands and Organocatalysts

The structure of this compound contains both a soft sulfur donor and a hard nitrogen donor, making it a potential candidate for the development of novel ligands for coordination chemistry. The nitrogen and sulfur atoms can coordinate to a variety of metal centers. Furthermore, the aromatic rings provide a scaffold that can be modified to tune the steric and electronic properties of the resulting ligand.

The synthesis of chiral derivatives of this scaffold could lead to the development of asymmetric catalysts. For instance, introducing chirality in the diphenylmethyl group or by resolving racemic mixtures of substituted derivatives could yield enantiopure ligands for asymmetric catalysis.

While the development of ligands and organocatalysts specifically from this compound is not yet extensively reported in the literature, the fundamental structural features suggest a promising area for future research.

Exploiting the Diphenylmethyl Moiety in Chemical Design

The diphenylmethyl (benzhydryl) moiety is a key structural feature that can be exploited in chemical design. Its bulky, lipophilic nature can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.

Steric Shielding: The sheer size of the diphenylmethyl group can provide steric shielding to adjacent functional groups, potentially increasing the metabolic stability of the molecule by hindering access of metabolizing enzymes.

Modulation of Physicochemical Properties: The lipophilicity of the benzhydryl group can be modulated by introducing polar or non-polar substituents on its phenyl rings. This allows for fine-tuning of properties such as solubility and membrane permeability.

Non-covalent Interactions: The two phenyl rings can participate in π-stacking interactions with biological targets such as proteins and nucleic acids. These interactions can contribute to the binding affinity and selectivity of the molecule.

Structure-Activity Relationship (SAR) from a Synthetic Chemistry Perspective for Designed Analogues

From a synthetic chemistry perspective, a systematic structure-activity relationship (SAR) study of this compound analogues would involve the synthesis of a focused library of compounds with specific structural variations.

Aniline Ring Modifications:

A primary focus would be the exploration of substituents on the aniline ring. The introduction of electron-donating and electron-withdrawing groups at various positions would allow for the probing of electronic effects on biological activity.

Position of SubstitutionType of SubstituentPotential Impact on Activity
4-position (para to S)Electron-withdrawing (e.g., -NO₂, -CN)May influence the pKa of the aniline nitrogen.
4-position (para to S)Electron-donating (e.g., -OCH₃, -CH₃)May enhance electron density on the sulfur atom.
5-positionVarious substituentsCan probe steric and electronic requirements in this region.

Diphenylmethyl Moiety Modifications:

Systematic modification of the diphenylmethyl group would also be crucial. This could involve the synthesis of analogues with one or more substituents on the phenyl rings.

Substitution on Phenyl RingsPotential Impact on Activity
Symmetrical substitution (e.g., 4,4'-dichloro)Probes the effect of symmetrical electronic and steric changes.
Asymmetrical substitution (e.g., 4-chloro, 4'-methoxy)Allows for finer tuning of properties and exploring asymmetric binding pockets.
Introduction of bulky groupsCan enhance steric hindrance and lipophilicity.

By systematically synthesizing and evaluating these analogues, a comprehensive SAR profile can be constructed, guiding the design of future generations of compounds with improved properties.

Advanced Research Applications of 2 Diphenylmethyl Sulfanyl Aniline in Chemical Sciences

Application as Versatile Synthetic Intermediates in Fine Chemical Synthesis

The true strength of 2-[(Diphenylmethyl)sulfanyl]aniline in fine chemical synthesis lies in the combined reactivity of its constituent parts: the 2-aminothiophenol core and the diphenylmethyl (also known as benzhydryl) protective group. The 2-aminothiophenol framework is a classic precursor for the synthesis of benzothiazoles, a class of heterocyclic compounds with extensive biological activities. researchgate.netekb.eg The reaction typically involves the condensation of the 2-aminothiophenol moiety with aldehydes, carboxylic acids, or their derivatives to form the fused thiazole ring system. researchgate.netmdpi.com

Furthermore, closely related 2-aminophenyl sulfides are critical intermediates in the pharmaceutical industry. For instance, 2-aminodiphenyl sulfide is a key precursor in the synthesis of the widely used antipsychotic drug, quetiapine. google.compatsnap.com This highlights the industrial relevance of the core scaffold present in this compound.

The diphenylmethyl group plays a crucial role as a protecting group in multi-step syntheses. researchgate.net It is often used to temporarily block reactive hydroxyl or amine groups, preventing them from participating in undesired side reactions. Its bulkiness provides steric hindrance, and it can be cleaved under specific, often mild, conditions, making it valuable in the complex synthesis of pharmaceuticals and other fine chemicals. mdpi.comrsc.org The presence of this group in this compound makes it a pre-protected intermediate, potentially streamlining synthetic pathways by eliminating separate protection and deprotection steps.

Precursor ClassSynthetic TargetSignificance
2-Aminothiophenol DerivativesBenzothiazolesCore structures in pharmaceuticals with antimicrobial, anticancer, and anti-inflammatory properties. ekb.eg
2-Aminophenyl SulfidesDibenzothiazepines (e.g., Quetiapine)Essential intermediates for major antipsychotic medications. patsnap.comgoogle.com
Diphenylmethyl-Protected Amines/AlcoholsPeptides, NucleosidesEnables complex, multi-step synthesis by preventing unwanted side reactions. mdpi.comrsc.org

Integration into Polymer and Material Science (e.g., Conductive Polymers, Corrosion Inhibitors)

The structural motifs within this compound are highly relevant to the fields of polymer and material science. The aniline (B41778) component is the monomer for polyaniline (PANI), one of the most studied intrinsically conducting polymers (ICPs) due to its tunable conductivity, environmental stability, and straightforward synthesis. wikipedia.orgmdpi.com Research into novel conductive polymers has explored the incorporation of sulfur atoms into the polymer backbone to modify electronic properties. For example, the polymerization of aniline derivatives with sulfur monochloride yields poly[N,N-(phenylamino)disulfides], which possess a conjugated backbone consisting solely of nitrogen and sulfur atoms. nih.govacs.org The integration of a monomer like this compound could lead to sulfur-bridged polyanilines with unique properties. The bulky diphenylmethyl group would likely enhance solubility in organic solvents—a common challenge with rigid-rod polymers—and influence the polymer's morphology and chain packing, thereby affecting its conductive properties. bue.edu.eg

In the field of corrosion inhibition, organic molecules containing heteroatoms like nitrogen and sulfur are highly effective. oup.comresearchgate.net These atoms act as adsorption centers, facilitating the formation of a protective film on the metal surface. royalsocietypublishing.org The aniline and sulfanyl (B85325) groups in this compound provide these necessary heteroatoms. Additionally, the multiple phenyl rings from the diphenylmethyl group contribute to this protective action through π-electron interactions with the metal's surface, enhancing the coverage and stability of the inhibitory layer. Aniline derivatives have been specifically investigated as mixed-type corrosion inhibitors, demonstrating their ability to suppress both anodic and cathodic corrosion reactions. nih.gov

ApplicationKey Structural FeatureMechanism of Action / Benefit
Conductive Polymers Aniline and Sulfanyl GroupsForms a sulfur-containing polymer backbone, modifying electronic properties and conjugation. nih.govacs.org
Diphenylmethyl GroupIncreases solubility in organic solvents and influences polymer morphology. bue.edu.eg
Corrosion Inhibitors Aniline (Nitrogen) and Sulfanyl (Sulfur)Heteroatoms act as active sites for adsorption onto the metal surface, forming a protective barrier. royalsocietypublishing.orgoup.com
Phenyl Ringsπ-electron systems enhance adsorption and film stability on the metal surface.

Role in Agrochemical and Specialty Chemical Development

The diphenylamine and 2-aminophenyl sulfide moieties are both recognized scaffolds in the development of bioactive compounds, including agrochemicals. Diphenylamine itself is used as a fungicide and has antihelmintic properties. wikipedia.org Its derivatives have been synthesized and tested for a range of antimicrobial activities. nih.gov

The 2-aminophenyl sulfide core is also a valuable starting point for agrochemical research. Patents have noted that 2-aminodiphenyl sulfide is a versatile intermediate for synthesizing not only medicines but also various pesticides. google.com The development of new pesticides often involves creating libraries of compounds around a core structure, and the this compound molecule offers multiple points for chemical modification to optimize activity against specific pests or weeds. For example, derivatives of N-heterocycles like quinoxalines have demonstrated broad-spectrum herbicidal, fungicidal, and insecticidal activities, suggesting that heterocyclic derivatives synthesized from this compound could yield potent agrochemicals. nih.gov

Structural MoietyKnown Agrochemical ApplicationPotential Role of this compound
Diphenylamine Fungicide, Antihelmintic. wikipedia.orgThe core structure provides a proven pharmacophore for antifungal activity.
2-Aminophenyl Sulfide Intermediate for pesticides. google.comActs as a versatile scaffold for creating new derivatives with potential herbicidal or insecticidal properties.
Combined Structure N/AA synthetic platform for novel compounds combining the features of both moieties for potentially synergistic or broad-spectrum activity.

Exploration in Optoelectronic and Energy Applications

In the field of organic electronics, molecules with "donor-π-acceptor" (D-A) architectures are paramount for creating materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. dntb.gov.ua Diphenylamine derivatives are well-established as strong electron-donating units in these systems due to the electron-rich nitrogen atom and extended π-conjugation. researchgate.netresearchgate.net

The this compound structure contains a potent electron-donating moiety in its N-phenylaniline-like core. The sulfur atom can act as part of a π-conjugated bridge, linking the donor core to an electron-accepting group. Thiophene and thioether linkages are commonly used in organic electronic materials to tune the HOMO/LUMO energy levels and influence molecular packing, which are critical for device performance. ufms.brresearchgate.net Therefore, this compound can be readily functionalized—for example, by attaching an electron-withdrawing group to the aniline ring—to create a D-A molecule suitable for optoelectronic applications. The bulky diphenylmethyl group could also be advantageous, preventing aggregation-caused quenching of fluorescence in the solid state, a desirable property for OLED emitters.

ComponentRole in OptoelectronicsProperty Influence
Diphenylamine-like Core Electron Donor (D)Provides high-lying HOMO energy levels, facilitating charge injection/separation. researchgate.net
Sulfanyl Linkage Part of π-BridgeModulates electronic communication between donor and acceptor; tunes energy levels. ufms.br
Diphenylmethyl Group Steric HinderanceCan prevent fluorescence quenching in the solid state and improve material processability.

Design of Chemical Probes for Biological Systems (focus on synthetic accessibility and molecular design)

The design of fluorescent probes for detecting specific analytes in biological systems is a sophisticated area of chemical biology. researchgate.net The design process often involves the strategic use of protecting groups to ensure the precise construction of the probe. nih.gov The 2-aminothiophenol scaffold within this compound is a reactive center that can be exploited for detecting biologically relevant species, such as reactive sulfur species or thiophenols. nih.govmdpi.com

The molecular design of such probes involves three key components: a fluorophore (the signaling unit), a recognition site (which reacts with the analyte), and a linker. In this context, the 2-aminophenyl sulfide moiety can serve as the recognition site. The diphenylmethyl group, in this application, is best viewed as a protecting group. During the synthesis of a complex probe, other parts of the molecule may need to be modified without affecting the sulfur atom. The diphenylmethyl group protects the sulfur, and it can be removed at a later stage to reveal the reactive thiol for probe finalization or activation. researchgate.netmdpi.com This directly addresses the principle of synthetic accessibility.

Furthermore, diphenylamine moieties are themselves incorporated into advanced fluorescent probes, such as those for two-photon microscopy, which allows for deeper tissue imaging in living systems. rsc.org This dual utility—as both a reactive core and a protected intermediate—makes this compound a valuable tool in the rational design and synthesis of sophisticated chemical probes. nih.gov

Design AspectRole of this compound MoietyExample Application
Synthetic Accessibility The diphenylmethyl group acts as a protecting group for the sulfur atom.Allows for multi-step synthesis of a complex probe by preventing unwanted reactions at the sulfur position. researchgate.net
Molecular Design The 2-aminothiophenol core serves as a reactive site or recognition unit.Can be designed to react specifically with analytes like thiophenols or reactive sulfur species, triggering a fluorescent response. nih.govrsc.org
Fluorophore Integration The diphenylamine-like structure can be part of the signaling unit.Incorporation into two-photon probes for advanced biological imaging. rsc.org

Future Perspectives and Emerging Research Directions for 2 Diphenylmethyl Sulfanyl Aniline Chemistry

Novel Methodologies for Sustainable Synthesis and Process Efficiency

The future synthesis of 2-[(Diphenylmethyl)sulfanyl]aniline and its derivatives will undoubtedly be guided by the principles of green chemistry, aiming for methodologies that are not only efficient but also environmentally benign. acs.orgrsc.org Traditional methods for forming carbon-sulfur bonds often rely on harsh reaction conditions, stoichiometric reagents, and toxic catalysts. Emerging research, however, points towards more sustainable alternatives.

Future synthetic strategies are expected to focus on:

Catalytic C-S Cross-Coupling Reactions: The use of earth-abundant metal catalysts, such as cobalt and nickel, is a promising direction for the synthesis of diaryl sulfides. nih.govnih.gov These methods often proceed at room temperature and exhibit good functional group tolerance, which would be advantageous for the synthesis of complex derivatives of this compound. nih.gov A key challenge will be the development of catalysts that can accommodate the steric bulk of the diphenylmethyl group.

C-H Bond Functionalization: Direct C-H sulfenylation represents a highly atom-economical approach, avoiding the need for pre-functionalized starting materials. nih.gov Nickel-catalyzed C-H bond functionalization of arylamides has been demonstrated, offering a potential route to precursors of the target molecule. nih.gov

Photocatalysis: Visible-light-driven C-S bond formation is an attractive green alternative, often proceeding under mild conditions without the need for strong oxidants. acs.org The development of photocatalytic systems that can efficiently generate thiyl radicals from precursors of the diphenylmethylthiol moiety will be a key area of research.

Synthesis ApproachPotential Advantages for this compoundKey Research Focus
Earth-Abundant Metal CatalysisLower cost, reduced toxicity, mild reaction conditions.Ligand design to overcome steric hindrance.
Direct C-H FunctionalizationHigh atom economy, reduced synthetic steps.Regioselectivity control on the aniline (B41778) ring.
Visible-Light PhotocatalysisUse of renewable energy, mild conditions. acs.orgDevelopment of suitable photosensitizers and radical precursors.

High-Throughput Synthesis and Screening Approaches in Chemical Space Exploration

To unlock the full potential of the this compound core, high-throughput synthesis and screening (HTS) methodologies will be indispensable. These approaches allow for the rapid generation and evaluation of large libraries of related compounds, accelerating the discovery of molecules with desired properties. rsc.org

Future research in this area will likely involve:

Automated Synthesis Platforms: Robotic systems can be employed to systematically vary the substituents on both the aniline and diphenylmethyl moieties of the core structure, creating a diverse chemical library. rsc.org

In Situ Screening: The development of assays that allow for the direct screening of the synthesized library for properties such as catalytic activity, biological interactions, or material characteristics will be crucial. This can significantly reduce the time and resources required for lead identification. rsc.org

Combinatorial Chemistry: Techniques like "click chemistry" could be adapted for the high-throughput synthesis of derivatives, for instance, by introducing azide (B81097) or alkyne functionalities into the this compound scaffold. rsc.org

HTS TechniqueApplication to this compoundExpected Outcome
Robotic SynthesisGeneration of a library with diverse substitutions.Rapid exploration of structure-activity relationships. nih.gov
In Situ ScreeningDirect evaluation of catalytic or biological activity.Accelerated discovery of lead compounds.
Combinatorial ChemistryEfficient creation of complex derivatives.Access to a broad chemical space for diverse applications.

Advanced Mechanistic Insights into Complex Transformations and Selectivity

A deep understanding of the reaction mechanisms governing the synthesis and transformations of this compound is fundamental for optimizing existing methods and designing new ones. The interplay between the electron-donating amino group and the sterically demanding diphenylmethylsulfanyl substituent presents interesting challenges and opportunities for controlling selectivity.

Key areas for future mechanistic studies include:

Understanding Catalyst-Substrate Interactions: For catalytic reactions, detailed studies, including in situ spectroscopy and computational modeling, will be needed to elucidate the nature of the active catalytic species and how it interacts with the sterically hindered substrate. acs.orgresearchgate.net

Regioselectivity in Electrophilic Aromatic Substitution: The aniline moiety is highly activated towards electrophilic aromatic substitution, with the amino group directing incoming electrophiles to the ortho and para positions. youtube.comlibretexts.orgyoutube.com The presence of the bulky sulfanyl (B85325) group at one of the ortho positions will likely influence the regioselectivity of further substitutions, a phenomenon that warrants detailed investigation.

Nucleophilic Aromatic Substitution: While less common for anilines, under certain conditions, nucleophilic aromatic substitution can occur. Understanding the factors that govern the selectivity of such reactions, especially when multiple potential leaving groups are present, will be important for designing synthetic routes to more complex derivatives. chemistrysteps.comyoutube.com

Development of Multi-Functional Materials Incorporating the Aniline-Sulfanyl Core

The unique combination of a redox-active aniline unit and a sulfur-containing substituent makes this compound an attractive building block for the development of novel multi-functional materials.

Future research could focus on:

Conducting Polymers: Polyaniline is a well-known conducting polymer. wikipedia.orgrsc.org The incorporation of the diphenylmethylsulfanyl group could modulate the electronic properties, solubility, and processability of the resulting polymers. The synthesis of copolymers of this compound with aniline or other monomers could lead to materials with tailored conductivities and redox properties. acs.orgresearchgate.net

Redox-Active Materials for Energy Storage: The disulfide/thiolate redox couple is utilized in some energy storage systems. Polymers derived from the aniline-sulfanyl core could potentially serve as cathode materials in secondary batteries, leveraging the redox activity of both the polyaniline backbone and the sulfur-containing side chains. acs.org

Sensors: The sensitivity of conducting polymers to their chemical environment makes them suitable for sensor applications. rsc.org Thin films of polymers derived from this compound could be investigated for the detection of various analytes, including organosulfur and organophosphorus compounds. nih.gov

Material TypePotential FunctionalityResearch Direction
Conducting PolymersTunable conductivity and processability. wikipedia.orgCopolymerization with aniline and other monomers. acs.orgresearchgate.net
Energy Storage MaterialsCathode materials for batteries. acs.orgInvestigation of redox properties and cycling stability.
Chemical SensorsDetection of specific analytes. rsc.orgFabrication of thin films and testing of sensor response. nih.gov

Interdisciplinary Research Integrating Computation and Experimentation for Predictive Design

The synergy between computational chemistry and experimental synthesis is a powerful paradigm for modern chemical research. For a molecule like this compound, where empirical data is scarce, computational methods can provide invaluable predictive insights to guide experimental efforts. numberanalytics.comnumberanalytics.com

Future interdisciplinary approaches will likely involve:

Predicting Reaction Outcomes: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, predict activation energies, and understand the factors controlling selectivity in the synthesis of this compound and its derivatives. numberanalytics.com This can help in the rational selection of catalysts and reaction conditions.

Designing Functional Materials: Computational modeling can be used to predict the electronic and material properties of polymers and other materials derived from the target molecule. acs.org This allows for the in silico design of materials with desired characteristics before embarking on their synthesis.

Elucidating Structure-Property Relationships: By combining computational analysis of molecular properties with experimental data from high-throughput screening, it will be possible to build predictive models that correlate the structure of derivatives with their activity or function. nih.govresearchgate.net

Interdisciplinary ApproachApplication to this compoundGoal
Computational Reaction ModelingSimulating synthetic pathways and transition states.Rational design of efficient and selective syntheses. numberanalytics.com
In Silico Materials DesignPredicting electronic and bulk properties of polymers.Pre-screening of potential functional materials. acs.org
Quantitative Structure-Activity Relationship (QSAR)Correlating molecular descriptors with experimental data.Building predictive models for targeted drug or material discovery. nih.gov

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR :
    • The aniline NH₂ protons appear as a broad singlet near δ 5.5–6.0 ppm.
    • Aromatic protons from diphenylmethyl and aniline moieties resonate between δ 6.8–7.5 ppm, with splitting patterns confirming substitution positions .
    • The sulfanyl-linked carbon (C-S) is observed at δ 45–55 ppm in ¹³C NMR.
  • IR Spectroscopy :
    • N-H stretching (3350–3450 cm⁻¹) and C-S bond vibrations (650–750 cm⁻¹) are diagnostic .
      Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy.

What challenges arise in the crystallographic analysis of this compound derivatives, and how can SHELX software address them?

Advanced Research Focus
Challenges include:

  • Disorder in crystal packing : Bulky diphenylmethyl groups may lead to rotational disorder, complicating electron density maps.
  • Twinned crystals : Common in sulfanyl-aniline derivatives due to flexible S-C bonds.
    Solutions :
  • SHELXL refinement : Use restraints for anisotropic displacement parameters and twin-law corrections .
  • Data collection : High-resolution synchrotron data (≤0.8 Å) improves model accuracy.
    For example, the tetragonal crystal system (space group P42/n) reported for 2-[(4-Methylphenyl)sulfanyl]aniline demonstrates SHELX’s capability to resolve complex packing via iterative least-squares refinement .

How can computational methods complement experimental data in studying the electronic effects of the sulfanyl group in this compound?

Q. Advanced Research Focus

  • DFT Calculations :
    • Optimize molecular geometry using B3LYP/6-31G(d) to predict bond lengths/angles, validated against crystallographic data .
    • Frontier molecular orbital (FMO) analysis reveals the sulfanyl group’s electron-withdrawing effects, influencing reactivity.
  • Molecular Dynamics (MD) :
    • Simulate solvent interactions to rationalize solubility trends (e.g., poor solubility in water due to hydrophobic diphenyl groups).
      Correlation between computed NMR chemical shifts and experimental data validates electronic structure models .

What experimental strategies can resolve contradictions in reactivity data for sulfanyl-aniline derivatives under oxidative conditions?

Advanced Research Focus
Discrepancies in oxidation products (e.g., sulfoxide vs. sulfone formation) may arise from:

  • Reagent selectivity : Use controlled oxidants (e.g., H₂O₂ for sulfoxides, KMnO₄ for sulfones) .
  • Reaction monitoring : In-situ techniques like HPLC-MS track intermediate species.
  • Isolation and characterization : Separate products via preparative TLC and assign structures via X-ray crystallography .
    Statistical design of experiments (DoE) can systematically evaluate variables (pH, temperature, oxidant stoichiometry) .

What are the implications of steric hindrance from the diphenylmethyl group on the reactivity of this compound?

Q. Advanced Research Focus

  • Nucleophilic substitution : Steric bulk reduces accessibility to the sulfur atom, requiring elevated temperatures or Lewis acid catalysts (e.g., BF₃·Et₂O) for reactions .
  • Electrophilic aromatic substitution : The diphenylmethyl group directs incoming electrophiles to the ortho/para positions of the aniline ring, confirmed by NOESY NMR .
    Comparative studies with less hindered analogs (e.g., methylsulfanyl-aniline) quantify steric effects via kinetic assays .

How can researchers design derivatives of this compound for targeted applications (e.g., medicinal chemistry)?

Q. Advanced Research Focus

  • Functionalization strategies :
    • Introduce electron-withdrawing groups (e.g., -NO₂) on the aniline ring to modulate redox properties.
    • Replace diphenylmethyl with bioisosteres (e.g., adamantyl) to enhance bioavailability .
  • Biological testing :
    • Screen derivatives for antiproliferative activity using MTT assays, referencing structural analogs like 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids .
      Structure-activity relationships (SAR) are established through iterative synthesis and bioassay cycles.

What analytical pitfalls should researchers avoid when characterizing this compound?

Q. Basic Research Focus

  • Impurity misassignment : Byproducts (e.g., disulfides) may co-elute in HPLC; use diode-array detection (DAD) to distinguish UV profiles .
  • NHS proton exchange : Aniline NH₂ protons may exchange with D₂O, leading to signal loss in NMR; deuterated DMSO-d₆ mitigates this .
  • Crystallization artifacts : Solvent inclusion in crystals alters unit cell parameters; confirm purity via PXRD .

How does the electronic nature of substituents on the diphenylmethyl group influence the compound’s spectroscopic and reactivity profiles?

Q. Advanced Research Focus

  • Electron-donating groups (e.g., -OCH₃) :
    • Redshift UV-Vis absorption due to extended conjugation.
    • Increase nucleophilicity of the sulfur atom, accelerating alkylation reactions .
  • Electron-withdrawing groups (e.g., -CF₃) :
    • Deshield NMR signals for adjacent protons (e.g., J-coupling changes).
    • Stabilize sulfoxide intermediates during oxidation .
      Substituent effects are quantified via Hammett σ constants in kinetic studies .

What are the best practices for reporting crystallographic data of this compound derivatives in publications?

Q. Advanced Research Focus

  • Deposit data : Submit CIF files to the Cambridge Structural Database (CSD) or CCDC.
  • Validation : Use checkCIF to resolve alerts (e.g., ADPs, bond-length outliers) .
  • Visualization : Include ORTEP diagrams with anisotropic displacement ellipsoids at 50% probability .
  • Software citation : Acknowledge SHELXL/SHELXTL for refinement .

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